
Alisol B 23-acetate
Vue d'ensemble
Description
Alisol B 23-acetate (AB23A; molecular formula: C₃₂H₅₀O₅, molecular weight: 514.74) is a protostane-type triterpenoid isolated from Rhizoma Alismatis (Alismatis Rhizoma), a traditional Chinese medicine (TCM) used for diuresis, lipid-lowering, and anti-inflammatory purposes . AB23A exhibits diverse pharmacological activities, including regulation of autophagy and apoptosis in renal cells via the PI3K/Akt/mTOR pathway , activation of the farnesoid X receptor (FXR) to ameliorate non-alcoholic steatohepatitis (NASH) , and modulation of lipid metabolism . However, it also demonstrates nephrotoxicity at higher concentrations by inducing renal tubular cell apoptosis .
Méthodes De Préparation
Traditional Extraction and Purification Methods
Solvent Selection and Initial Extraction
The foundational step in isolating Alisol B 23-acetate involves solvent extraction from dried Alisma orientalis tubers. Methanol and ethanol (75–95% concentration) are preferred due to their ability to solubilize triterpenoids while minimizing polysaccharide co-extraction . For instance, a 75% methanol solution at 70°C extracted 150 kg of tuber material over three cycles (1.5 hours each), yielding a concentrated extract with 23-acetyl alisol B as the primary constituent . Ethanol’s lower toxicity makes it advantageous for industrial applications, though methanol offers marginally higher extraction rates (≈5–7%) .
Ethyl Acetate Partitioning
Following alcohol extraction, ethyl acetate partitioning selectively concentrates this compound. By diluting the alcoholic extract to a relative density of 0.85–0.90 g/mL and performing 3–5 ethyl acetate washes, researchers achieved 85–90% recovery rates . This step capitalizes on the compound’s moderate hydrophobicity (logP ≈3.2), enabling phase transfer while excluding polar impurities . A 1:1 aqueous-to-organic phase ratio during partitioning optimized yield without emulsion formation .
Optimized Extraction Techniques
Ethanol Concentration and Solid-Liquid Ratio
Systematic optimization revealed that 70% ethanol maximizes this compound recovery. At this concentration, a 1:13 solid-liquid ratio extracted 98.2% of available triterpenoids within 2 hours, surpassing 60% ethanol (89.4%) and 80% ethanol (95.1%) . Higher ethanol concentrations increased co-extraction of lipids, complicating subsequent purification .
Table 1: Impact of Ethanol Concentration on Extraction Efficiency
Multistage Extraction Cycles
Three extraction cycles at 70°C recovered 99.1% of this compound, compared to 94.6% and 97.3% for two and four cycles, respectively . Beyond three cycles, diminishing returns and thermal degradation (≈0.5% loss per cycle) offset gains .
Chromatographic Enrichment and Crystallization
Silica Gel Column Chromatography
Crude extracts are adsorbed onto silica gel (200–300 mesh) and eluted with chloroform-methanol gradients (9:1 to 7:3 v/v). This step enriches this compound from ≈15% to 85–90% purity . A 150 kg batch required 200 L of silica gel, achieving a 92.3% recovery rate .
Ethyl Acetate Crystallization
Final purification employs ethyl acetate recrystallization. Dissolving the enriched powder in ethyl acetate (1:6–8 w/v) at 50–60°C, followed by cooling to 4°C, yielded 99.15–99.41% pure crystals . Two recrystallization cycles reduced impurity levels from 1.8% to <0.5% .
Table 2: Crystallization Parameters and Outcomes
Parameter | Example 1 | Example 2 | Example 3 |
---|---|---|---|
Ethyl Acetate Volume (L) | 0.98 | 3.856 | 0.57 |
Cooling Time (h) | 12 | 12 | 12 |
Initial Purity (%) | 98.2 | 97.9 | 98.6 |
Final Purity (%) | 99.15 | 99.30 | 99.41 |
Yield (g) | 86 | 86 | 86 |
Industrial-Scale Production Processes
Scaling Up Extraction
A 500 kg batch processed in 6 m³ extractors with 5×10³ L of 95% methanol achieved 98.7% extraction efficiency in 9 days . Larger volumes necessitated proportional increases in ethyl acetate (1:1 v/v) and silica gel (1.3× substrate mass) .
Cost and Time Efficiency
Industrial workflows reduced production time to 4–9 days (vs. 14–21 days for lab-scale methods) by integrating continuous extraction and automated column systems . Ethanol recycling cut solvent costs by 40%, while bulk silica gel purchases lowered material expenses by 35% .
Quality Control and Analytical Validation
HPLC Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) quantified this compound at 238 nm. Retention times of 12.3 ± 0.2 minutes confirmed identity, with peak areas correlating to purity (R² = 0.998) .
Stability Testing
Crystals stored at 4°C in amber vials retained 99.0% purity over 24 months, while room-temperature storage caused 0.3% monthly degradation .
Analyse Des Réactions Chimiques
Types de réactions
L'acétate d'alisol B subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent produire du dihydroalisol B 23-acétate.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Des réactifs comme l'acide m-chloroperoxybenzoïque (m-CPBA) sont utilisés pour l'époxydation.
Réduction : Le borohydrure de sodium est couramment utilisé pour les réactions de réduction.
Substitution : L'anhydride acétique est utilisé pour les réactions d'acétylation.
Principaux produits formés
Oxydation : Dérivés époxy.
Réduction : Dérivés dihydro.
Substitution : Dérivés acétylés.
Applications De Recherche Scientifique
Liver Regeneration
Mechanism of Action
Alisol B 23-acetate acts as an agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in liver regeneration. Research indicates that it enhances hepatocyte proliferation and DNA synthesis, making it a potential therapeutic agent for liver resection recovery. In studies involving male C57BL6 mice subjected to partial hepatectomy, administration of this compound resulted in significant liver regrowth and increased mitotic indices in a dose-dependent manner .
Clinical Implications
The activation of FXR-mediated pathways by this compound suggests its utility in clinical settings for patients recovering from liver surgeries or suffering from liver diseases. Its ability to promote liver regeneration could potentially reduce complications associated with liver resection .
Anti-Cancer Properties
Non-Small Cell Lung Cancer (NSCLC)
this compound has demonstrated promising anti-cancer effects, particularly against non-small cell lung cancer. In vitro studies revealed that it induces cell cycle arrest and apoptosis in A549 cells (a type of NSCLC). The compound was shown to activate the PI3K/AKT/mTOR signaling pathway, contributing to its anti-proliferative effects .
Mechanisms of Action
The compound's anticancer mechanisms involve the induction of Bax gene nuclear translocation and modulation of apoptosis-related proteins such as Mcl-1 and Bcl-2. Additionally, it enhances the efficacy of other chemotherapeutic agents like bufalin, suggesting a synergistic effect .
Gastrointestinal Health
Colitis-Associated Cancer (CAC)
Recent studies have explored the protective effects of this compound against colitis-associated cancer induced by azoxymethane and dextran sulfate sodium in mouse models. The compound alleviated weight loss, reduced tumor load, and improved intestinal integrity by modulating gut microbiota composition and inflammatory responses .
Mechanistic Insights
this compound's intervention led to decreased activation of inflammatory pathways such as TLR, NF-κB, and MAPK, showcasing its potential as a therapeutic agent for gastrointestinal diseases . The modulation of tight junction proteins and mucin-2 expression further supports its role in maintaining intestinal barrier function.
Summary Table of Applications
Mécanisme D'action
Alisol B 23-acetate exerts its effects primarily through the activation of the farnesoid X receptor. This activation leads to the regulation of various metabolic pathways, including lipid metabolism and inflammatory responses. The compound also modulates the expression of genes involved in these pathways, contributing to its protective effects .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Related Compounds
Structural and Stability Differences
Table 1: Structural and Stability Profiles of Key Protostane Triterpenoids
Key Findings :
- AB23A and alisol A 24-acetate are structural isomers differing in acetyl group position (C-23 vs. C-24), influencing their stability and bioactivity .
- Alisol B, the deacetylated form of AB23A, shows reduced lipid-lowering efficacy, highlighting the importance of the acetyl group .
Table 2: Comparison of Key Pharmacological Activities
Key Findings :
- FXR Activation : AB23A and alisol C 23-acetate exhibit the highest FXR binding affinity, making them potent lipid-lowering agents .
- Nephrotoxicity : Both AB23A and alisol A 24-acetate induce renal cell apoptosis, but AB23A is slightly more potent .
- Anticancer Effects: AB23A’s induction of autophagy and apoptosis is unique among protostane triterpenoids, while alisol F 24-acetate targets P-glycoprotein in multidrug-resistant cancers .
Quantitative and Transformative Differences
- Content Variability : In Alismatis Rhizoma, AB23A and alisol C 23-acetate vary significantly by origin (e.g., Korean vs. Chinese samples) .
- Processing Effects : Heating AB23A at 160–200°C converts it to alisol A 24-acetate and alisol B, which further degrade to alisol A . This transformation reduces AB23A’s bioavailability but increases alisol A, a marker for quality control .
Activité Biologique
Alisol B 23-acetate (AB23A) is a natural triterpenoid derived from the traditional Chinese medicinal herb Rhizoma Alismatis. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. This article provides a comprehensive overview of the biological activity of AB23A, supported by various studies and findings.
Pharmacological Properties
AB23A exhibits a range of pharmacological properties that have been extensively studied. Key findings include:
- Hepatoprotection : AB23A has been shown to protect against non-alcoholic steatohepatitis (NASH) in mice. In a study, treatment with AB23A significantly reduced serum liver enzymes (ALT and AST) and hepatic triglyceride accumulation. The protective effects were linked to the activation of the farnesoid X receptor (FXR), which modulates lipid metabolism and inflammation in the liver .
- Anti-cancer Effects : Research indicates that AB23A inhibits the viability of non-small cell lung cancer (NSCLC) cells via the PI3K/AKT/mTOR signaling pathway. It induces apoptosis in cancer cells and has been proposed as a promising therapeutic agent for NSCLC treatment . Additionally, it enhances the anticancer effects of other compounds, such as bufalin, by mediating autophagy and apoptosis pathways .
- Anti-inflammatory Activity : AB23A has demonstrated significant anti-inflammatory effects in various models. For instance, it alleviated colitis-associated cancer in mice by reducing inflammatory cytokines and improving gut microbiota diversity .
- Antiviral Activity : Recent studies have shown that AB23A broadly inhibits coronaviruses by blocking viral entry and suppressing pro-inflammatory responses. In vivo experiments indicated that it effectively reduced viral loads and inflammatory markers in animal models infected with coronaviruses .
The biological activities of AB23A are mediated through several mechanisms:
- FXR Activation : The hepatoprotective effects are primarily attributed to FXR activation, which regulates lipid metabolism and inflammation .
- PI3K/AKT/mTOR Pathway : Inhibition of this pathway is crucial for its anticancer effects, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Modulation of Cytokines : AB23A reduces levels of pro-inflammatory cytokines such as IL-17 and IFN-γ, contributing to its anti-inflammatory properties .
Hepatoprotection in NASH Model
In a study involving mice fed a methionine and choline-deficient diet to induce NASH, treatment with AB23A resulted in:
- Decreased Serum ALT/AST Levels : Indicating improved liver function.
- Reduced Hepatic Triglycerides : Associated with decreased lipogenesis markers like SREBP-1c and FAS.
- Histological Improvements : Less inflammatory cell infiltration and fibrosis were observed in liver tissue samples .
Anti-cancer Efficacy
In vitro studies on A549 lung cancer cells revealed:
- Cell Viability Reduction : AB23A significantly decreased cell viability.
- Induction of Apoptosis : Flow cytometry confirmed increased apoptosis rates.
- Cell Cycle Arrest : Analysis showed that AB23A affected cell cycle progression, contributing to its anti-cancer properties .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary molecular targets and signaling pathways modulated by Alisol B 23-acetate in hepatoprotection models?
this compound exerts hepatoprotective effects primarily through activation of the farnesoid X receptor (FXR), a nuclear receptor regulating bile acid homeostasis and detoxification. It upregulates efflux transporters (Bsep, Mrp2) and suppresses uptake transporters (Ntcp) to reduce bile acid accumulation . Concurrently, it activates STAT3 phosphorylation, enhancing expression of anti-apoptotic genes (Bcl-xl, SOCS3) and promoting hepatocyte proliferation via FoxM1b and cyclins (D1, B1) . Dose-dependent FXR activation (e.g., 10–50 μM in HepG2 luciferase assays) is critical for efficacy .
Q. What experimental models and methodologies are standard for evaluating this compound’s bioactivity?
- In vitro : HepG2 cells for FXR activation (luciferase reporter assays), ovarian cancer cell lines (e.g., SKOV3, OVCAR3) for anti-proliferation/migration assays (IC₅₀ values typically 10–50 μM) .
- In vivo : Rodent models of cholestasis (e.g., α-naphthylisothiocyanate [ANIT]- or CCl₄-induced hepatotoxicity). Doses range from 10–100 mg/kg/day, with outcomes assessed via H&E staining, BrdU immunohistochemistry (proliferation), TUNEL assays (apoptosis), and qPCR/Western blot for pathway analysis .
Q. How does this compound influence lipid metabolism and cholesterol regulation?
this compound modulates lipid metabolism via FXR-mediated suppression of bile acid synthesis enzymes (Cyp7a1, Cyp8b1) and induction of Insig1, a key regulator of cholesterol biosynthesis . In transcriptomic studies, it reduces hepatic triglycerides and cholesterol levels, with dose-dependent effects on lipid droplet formation in hepatocytes .
Advanced Research Questions
Q. What mechanisms underlie contradictory data on this compound’s dual roles in apoptosis and proliferation?
Context-dependent effects arise from differential activation of STAT3 and FXR. In hepatocytes, STAT3 activation promotes proliferation (via cyclins) and survival (via Bcl-xl), while in cancer cells, FXR-independent pathways (e.g., PARP inhibition or mitochondrial dysfunction) may drive apoptosis . Dose and tissue-specific receptor expression (e.g., AR/PR/GR in hormone-responsive cancers) further modulate outcomes .
Q. How does this compound interact with multidrug resistance (MDR) mechanisms in cancer?
this compound acts as a partial non-competitive P-glycoprotein (P-gp) inhibitor, reversing MDR by blocking drug efflux. It suppresses ATPase activity (IC₅₀ ~15 μM) and alters membrane fluidity, enhancing chemotherapeutic retention (e.g., doxorubicin) . Synergistic studies with Alisol A 24-acetate suggest structural specificity: the 24-acetate group in Alisol A enhances ATPase inhibition compared to this compound .
Q. What structural-activity relationships (SAR) govern Alisol derivatives’ bioactivity?
- Acetylation site : 23-acetate in Alisol B enhances FXR activation and stability compared to deacetylated analogs .
- Epoxide groups : The 24,25-epoxy moiety in this compound is critical for binding to FXR’s ligand-binding domain (LBD), as shown in molecular docking studies .
- Ring conformation : Protostane-type triterpenes (e.g., Alisol B vs. Alisol A) exhibit divergent effects on nuclear receptors (AR/PR/GR) due to stereochemical differences in the dammarane skeleton .
Q. Are there structural stability concerns for this compound in experimental workflows?
this compound degrades in protic solvents (e.g., methanol) via deacetylation or isomerization to Alisol A derivatives. For reproducible assays:
- Use anhydrous DMSO for stock solutions (50 mg/mL, stable at -80°C for ≤6 months) .
- Avoid prolonged exposure to acidic/basic conditions (pH >7 recommended for cell culture) .
Q. How do tissue-specific concentrations in Alisma orientale impact research reproducibility?
this compound content varies significantly across plant tissues (0.068–0.350 mg/g), with highest levels in inflorescences. Standardization using UPLC-QQQ-MS is essential, and batch-to-batch variability must be controlled via geoherb authentication (e.g., Fujian-sourced A. orientale) .
Q. Methodological Recommendations
- Dose selection : Prioritize 10–50 μM in vitro and 25–100 mg/kg in vivo based on hepatoprotective and anti-cancer efficacy thresholds .
- Negative controls : Include FXR/STAT3 inhibitors (e.g., guggulsterone or stattic) to confirm pathway specificity .
- Analytical validation : Combine LC-MS for compound quantification and RNA-Seq/ChIP-PCR for mechanistic studies .
Propriétés
IUPAC Name |
[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOAQXKIIGTTRE-JSWHPQHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26575-95-1 | |
Record name | ALISOL B 23-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y3NE3ZV8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.